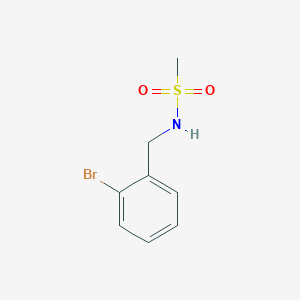

N-(2-bromobenzyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[(2-bromophenyl)methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-13(11,12)10-6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMAKIRRZLTEOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Pathways and Mechanistic Investigations of N 2 Bromobenzyl Methanesulfonamide

Nucleophilic Substitution Reactions Involving the Benzylic Bromide

The benzylic carbon in N-(2-bromobenzyl)methanesulfonamide is susceptible to nucleophilic attack, leading to the displacement of the bromide leaving group. These reactions can proceed through different mechanistic pathways, primarily the SN1 and SN2 mechanisms.

SN1 and SN2 Mechanistic Considerations at the Benzylic Carbon

The competition between SN1 and SN2 pathways at the benzylic carbon of this compound is a critical aspect of its reactivity.

SN2 Mechanism: This bimolecular nucleophilic substitution is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. iitk.ac.inlibretexts.org The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. wikipedia.orgmasterorganicchemistry.com This mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemical configuration. libretexts.orgmasterorganicchemistry.com

The benzylic position of this compound can undergo substitution via both SN1 and SN2 mechanisms, depending on the reaction conditions. khanacademy.org The presence of the benzene (B151609) ring can stabilize the transition state of an SN2 reaction through conjugation. spcmc.ac.in However, the formation of a resonance-stabilized benzylic carbocation also makes the SN1 pathway viable. libretexts.orglibretexts.org

Factors Influencing Reaction Rates and Selectivity in Benzylic Substitution

Several factors dictate whether a nucleophilic substitution reaction at the benzylic position of this compound will proceed via an SN1 or SN2 mechanism, and at what rate.

| Factor | Influence on SN1 Reactions | Influence on SN2 Reactions |

| Substrate Structure | Favored by substrates that form stable carbocations (e.g., tertiary, benzylic). libretexts.orglibretexts.org | Favored by unhindered substrates (e.g., methyl, primary). wikipedia.orgmsu.edu Steric hindrance around the reaction center slows down the reaction. youtube.com |

| Nucleophile | The rate is independent of the nucleophile's concentration or strength. inflibnet.ac.inlibretexts.org Weaker nucleophiles like water or alcohols are common. libretexts.org | Favored by strong nucleophiles. lumenlearning.compressbooks.pub Negatively charged nucleophiles are generally stronger than their neutral counterparts. libretexts.orgpressbooks.pub |

| Solvent | Favored by polar protic solvents (e.g., water, alcohols) which stabilize the carbocation intermediate. libretexts.orgresearchgate.net | Favored by polar aprotic solvents (e.g., acetone, DMSO) which do not solvate the nucleophile as strongly, thus enhancing its reactivity. lumenlearning.comumn.edu |

| Leaving Group | A good leaving group is essential for the initial ionization step. rammohancollege.ac.in | A good leaving group facilitates the displacement by the nucleophile. rammohancollege.ac.in |

For this compound, the primary nature of the benzylic carbon would typically favor an SN2 pathway. However, the ability to form a resonance-stabilized benzylic carbocation means that under conditions favoring SN1 (polar protic solvent, weak nucleophile), this pathway can also be significant. khanacademy.orglibretexts.org

Stereochemical Outcomes of Substitution Reactions at the Benzylic Center

The stereochemistry of the product in a nucleophilic substitution reaction depends on the operative mechanism.

SN1 Reactions: These reactions typically lead to a mixture of retention and inversion of configuration, often resulting in a racemic mixture if the starting material is chiral. inflibnet.ac.inmasterorganicchemistry.com This is because the planar carbocation intermediate can be attacked by the nucleophile from either face with nearly equal probability. libretexts.org However, the departing leaving group can sometimes shield one face of the carbocation, leading to a slight excess of the inversion product. youtube.com

SN2 Reactions: These reactions are stereospecific and proceed with a complete inversion of configuration at the chiral center. iitk.ac.inmasterorganicchemistry.com This is a direct consequence of the backside attack mechanism, where the nucleophile approaches the carbon atom from the side opposite to the leaving group. libretexts.orgmasterorganicchemistry.comlibretexts.org This phenomenon is known as Walden inversion. masterorganicchemistry.comlibretexts.org

If the benzylic carbon of this compound were a stereocenter, an SN2 reaction would lead to a single enantiomeric product with inverted stereochemistry. chemistrysteps.com In contrast, an SN1 reaction would produce a mixture of enantiomers. chemistrysteps.com

Transition Metal-Catalyzed Transformations

The bromine atom on the benzene ring of this compound provides a handle for various transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cyclization Reactions

Palladium catalysts are particularly effective in promoting intramolecular reactions involving aryl halides.

Intramolecular direct arylation is a powerful method for constructing polycyclic aromatic compounds. In the context of this compound derivatives, this reaction can be utilized to synthesize dibenz[c,e]azepine ring systems. researchgate.net This transformation involves the palladium-catalyzed coupling of the aryl bromide with a C-H bond on an adjacent aromatic ring. rsc.orgnih.gov

The general mechanism for palladium-catalyzed direct arylation involves oxidative addition of the aryl halide to a Pd(0) species, followed by C-H activation and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The reaction often requires a base and a suitable ligand to facilitate the catalytic cycle. beilstein-journals.orgorganic-chemistry.org The synthesis of dibenz[c,e]azepines and related structures has been achieved through such palladium-catalyzed intramolecular cyclizations. mdpi.comnih.gov

Atroposelective Synthesis and Chirality Transfer Mechanisms

Atropisomers are stereoisomers that result from hindered rotation around a single bond. The synthesis of single atropisomers, known as atroposelective synthesis, is a significant area of research in organic chemistry. snnu.edu.cn this compound derivatives are valuable precursors for the atroposelective synthesis of dibenz[c,e]azepines, a class of compounds with a chiral axis. researchgate.netresearchgate.net

The process often involves an intramolecular direct arylation of N-(2-bromobenzyl)-N-(1-arylalkyl)methanesulfonamides, catalyzed by palladium. researchgate.netresearchgate.net The chirality at the C1 position of the arylalkyl group can be transferred to the newly formed biaryl axis, a phenomenon known as center-to-axis chirality transfer. researchgate.netresearchgate.net The efficiency and diastereoselectivity of this ring-closure reaction are influenced by strain effects arising from the trigonal planar geometry of the nitrogen atom in the transition state. researchgate.net Molecular mechanics calculations can be used to predict the high atropodiastereoselectivity observed in these reactions. researchgate.net

Furthermore, the absolute configuration of chiral molecules can be determined using circular dichroism (CD) spectroscopy by converting them into biphenyl (B1667301) amides. researchgate.net The biphenyl probe, attached to a conformationally restricted seven-membered ring, exhibits a Cotton effect in the CD spectrum, the sign of which correlates to the absolute configuration of the stereogenic center. researchgate.net This method relies on the transfer of chirality from the stereocenter to the dynamic biphenyl moiety. researchgate.net

Recent advancements in catalysis have also introduced chiral-at-rhodium catalysts for atroposelective transformations, further expanding the toolkit for synthesizing axially chiral compounds. uni-marburg.de These strategies, along with others like transition metal-catalyzed enantioselective C-H activation, provide powerful and efficient pathways to a diverse range of atropisomers. snnu.edu.cnnih.gov

Cross-Coupling Reactions of the Benzylic Bromide (e.g., Suzuki-Miyaura, Sonogashira)

The benzylic bromide in this compound is a key functional group that readily participates in various cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide. yonedalabs.comresearchgate.net It is a versatile and widely used method for creating C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds. nih.govyonedalabs.com In the context of this compound, the benzylic bromide can be coupled with various boronic acids to introduce new aryl or alkyl substituents. The general mechanism involves the oxidative addition of the organic halide to a Pd(0) catalyst, followed by transmetalation with the boronate and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. yonedalabs.comnih.gov The reaction is known for its tolerance of a wide range of functional groups and its use of readily available and relatively non-toxic organoboron reagents. researchgate.net

A related compound, N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide, is synthesized via palladium-catalyzed borylation and serves as a key intermediate in Suzuki-Miyaura reactions. This highlights the utility of the sulfonamide-containing structures in this type of coupling.

Sonogashira Coupling:

The Sonogashira coupling is another palladium-catalyzed reaction that couples terminal alkynes with aryl or vinyl halides. nrochemistry.comorganic-chemistry.orgnumberanalytics.com This reaction typically uses a copper(I) co-catalyst and an amine base. organic-chemistry.orgnumberanalytics.com this compound can undergo Sonogashira coupling to introduce alkynyl groups, which are valuable functionalities for further transformations. The reaction mechanism involves the oxidative addition of the halide to the Pd(0) catalyst, followed by the formation of a copper acetylide, transmetalation to the palladium center, and reductive elimination. nrochemistry.com While the classic conditions often require an inert atmosphere, newer methods have been developed to mitigate this requirement. organic-chemistry.org Efforts have also been made to reduce the common side reaction of homocoupling of the terminal alkynes. nih.gov

The reactivity of the halide in Sonogashira coupling generally follows the trend I > OTf > Br > Cl. nrochemistry.com This indicates that the bromo group in this compound is a suitable electrophile for this transformation.

Novel Catalytic Systems and Methodologies (e.g., Metallaphotoredox Catalysis)

The field of catalysis is continuously evolving, with the development of novel systems and methodologies to achieve more efficient and selective chemical transformations.

Metallaphotoredox Catalysis:

Metallaphotoredox catalysis is a powerful strategy that combines visible-light photoredox catalysis with transition metal catalysis. nih.govresearchgate.net This dual catalytic approach enables the construction of challenging chemical bonds under mild reaction conditions. nih.gov It has become a significant tool for forming C(sp³)-hybridized centers, particularly for C(sp²)–C(sp³) linkages. nih.gov The process typically involves a photocatalyst that, upon light absorption, initiates a single-electron transfer process to generate radical intermediates. These radicals then engage with a transition metal catalyst (often nickel or copper) in a cross-coupling cycle. nih.govchemrxiv.org

Recent research has focused on developing new photocatalysts, including organic dyes and iridium(III) complexes, that can operate under low-energy light irradiation, such as orange light. nih.govrsc.org These advancements expand the scope of accessible reactions and improve the sustainability of the processes. nih.gov Mechanistic studies in this area are crucial for understanding and controlling stereoselectivity in these dual catalytic systems. nih.gov

Other Novel Systems:

Beyond metallaphotoredox catalysis, other innovative catalytic systems are being explored. For instance, palladium and norbornene can form a unique catalytic system for aromatic functionalization. researchgate.net This system can operate through either a Pd(0)- or Pd(II)-initiated pathway and allows for the selective functionalization of aromatic halides. researchgate.net Additionally, the development of single-atom catalysts, where individual metal atoms are dispersed on a support, offers the potential for maximizing catalyst efficiency and tuning electronic properties for specific reactions. mdpi.com The design of novel ring systems, such as the 1,3-dioxa-5-aza-2,4,6-triborinane (DATB) system, can also lead to unique catalytic properties by providing multiple sites for substrate activation. nih.gov

Reactivity and Electronic Effects of the Methanesulfonamide (B31651) Functional Group

The methanesulfonamide group (–SO₂NHCH₃) plays a crucial role in the reactivity and electronic properties of this compound.

N-H Acidity and Generation of Sulfonamide Anions

The hydrogen atom attached to the nitrogen in the methanesulfonamide group is acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl group. This acidity allows for the deprotonation of the N-H bond by a suitable base to generate a sulfonamide anion.

The pKa values of sulfonamides are influenced by the electronic nature of the substituents on the aromatic ring. vu.nl Electron-donating groups on the ring tend to decrease the acidity (increase the pKa) of the sulfonamide, while electron-withdrawing groups increase the acidity (decrease the pKa). vu.nl This is attributed to through-space polar–π interactions between the polar N-H group and the π-system of the aromatic ring. vu.nl

The generation of sulfonamide anions is a key step in many reactions involving this functional group. For example, in the synthesis of certain heterocyclic compounds, the deprotonation of a sulfonamide is a prerequisite for subsequent intramolecular cyclization reactions.

Directing Group Effects and Electronic Activation/Deactivation of Aromatic Rings

In electrophilic aromatic substitution reactions, the methanesulfonamide group acts as a deactivating group and a meta-director. libretexts.orgwikipedia.org This is because the sulfonyl group is strongly electron-withdrawing, primarily through an inductive effect (–I effect). numberanalytics.comlibretexts.org This withdrawal of electron density from the aromatic ring makes it less nucleophilic and therefore less reactive towards electrophiles. numberanalytics.comyoutube.com

The electron withdrawal is most pronounced at the ortho and para positions, leaving these positions with a partial positive charge. youtube.com Consequently, electrophilic attack is directed to the meta position, which is comparatively less deactivated. libretexts.orgyoutube.com This is in contrast to activating groups, which donate electron density to the ring and direct incoming electrophiles to the ortho and para positions. libretexts.orgwikipedia.orgyoutube.com

N-Functionalization and Protecting Group Strategies

The nitrogen atom of the methanesulfonamide group can be functionalized, and the group itself can be employed as a protecting group for amines.

N-Functionalization:

The N-H bond of the sulfonamide can be replaced with other functional groups through various reactions. For example, N-arylation of sulfonamides can be achieved through palladium-catalyzed cross-coupling reactions. acs.org This allows for the synthesis of a wide range of N-aryl sulfonamides.

Protecting Group Strategies:

Sulfonamides are known for their stability and are often used as protecting groups for primary and secondary amines. orgsyn.org They are tolerant to a broad range of reaction conditions. However, this stability can also make their removal challenging, often requiring harsh conditions. orgsyn.org

Various strategies have been developed to address the deprotection of sulfonamides. For example, the 2-(trimethylsilyl)ethanesulfonyl (SES) group is a sulfonamide-based protecting group that can be removed under relatively mild conditions using fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF). orgsyn.org The choice of deprotection method can sometimes lead to different products, offering additional synthetic utility. orgsyn.org The methanesulfonamide group itself can be cleaved under specific conditions, although it is generally considered a robust protecting group.

Other Significant Organic Transformations

Beyond more common reactions, this compound and its derivatives are capable of undergoing a variety of other significant organic transformations. These include pathways involving radical intermediates and pericyclic reactions, which open up avenues to complex molecular architectures.

While direct studies on the radical reactions of this compound are not extensively documented, the reactivity of analogous structures, particularly those containing a 2-bromobenzyl moiety, provides significant insight into its potential radical-mediated transformations. The presence of the bromo-aryl group allows for the generation of an aryl radical, which can then participate in intramolecular cyclization reactions.

A key method for initiating such reactions involves the use of a radical initiator like azobisisobutyronitrile (AIBN) in the presence of a tin hydride reagent, such as tributyltin hydride (Bu₃SnH). nih.govnumberanalytics.com The mechanism commences with the generation of a tributyltin radical from Bu₃SnH and AIBN. This radical then abstracts the bromine atom from the this compound, forming an aryl radical. This highly reactive intermediate can then attack a suitable intramolecular position to form a new ring system.

For instance, in analogous systems like 1-(2'-bromobenzyl)-3,4-dihydroisoquinolines, radical cyclization initiated by AIBN and Bu₃SnH leads to the formation of aporphine (B1220529) and indolo[2,1-a]isoquinoline skeletons. nih.govresearchgate.net This suggests that if an appropriate unsaturated moiety were present in a derivative of this compound, similar intramolecular radical cyclizations could be achieved, leading to the synthesis of novel sultam-fused heterocyclic systems. The regioselectivity of such cyclizations would likely be governed by the stability of the resulting cyclic radical intermediate and the geometric feasibility of the transition state.

Table 1: Reagents and Conditions for a Proposed Radical Cyclization of a Hypothetical this compound Derivative

| Reagent/Condition | Purpose | Reference |

| AIBN (Azobisisobutyronitrile) | Radical Initiator | nih.govnumberanalytics.com |

| Bu₃SnH (Tributyltin hydride) | Radical Mediator | nih.gov |

| Benzene or Toluene | Solvent | iupac.org |

| 80-110 °C | Reaction Temperature | beilstein-journals.org |

Cycloaddition and cycloisomerization reactions represent powerful tools in organic synthesis for the construction of cyclic compounds. While specific examples involving this compound as the primary substrate are not prevalent in the literature, the sulfonamide functionality and the potential for derivatization allow for participation in such transformations.

Cycloaddition Reactions:

N-sulfonylimines, which can be derived from sulfonamides, are known to participate in various cycloaddition reactions, including [4+2] and [2+2] cycloadditions. researchgate.net For instance, a derivative of this compound could be envisioned to react as a dienophile in a Diels-Alder reaction if an appropriate activating group is installed. The inverse-electron-demand Diels-Alder reaction is another possibility, where an electron-rich diene reacts with an electron-poor dienophile.

Photochemical cycloadditions offer another avenue. Under photochemical conditions, the excited state of a molecule can undergo cycloaddition reactions that are not feasible thermally. rsc.orgmdpi.com For example, a suitably derivatized this compound could potentially undergo a [2+2] photocycloaddition.

Cycloisomerization Reactions:

Cycloisomerization reactions involve the intramolecular rearrangement of a molecule to form a cyclic isomer, often catalyzed by transition metals. Gold-catalyzed cycloisomerizations of enynes are a well-established method for synthesizing complex cyclic structures. tdx.cat A derivative of this compound containing both an alkene and an alkyne moiety could potentially undergo such a transformation to yield intricate polycyclic sultams.

A notable transformation of this compound is its conversion to a sultam via a domino Heck-aza-Michael reaction. nih.gov This process, while not a classical cycloaddition or cycloisomerization, involves an intramolecular cyclization that is mechanistically related. The reaction is catalyzed by a palladium(0) complex and involves an initial intramolecular Heck coupling followed by an aza-Michael addition to form the cyclic sulfonamide (sultam). nih.govwikipedia.org

Table 2: Conditions for the Domino Heck-Aza-Michael Reaction of this compound

| Catalyst/Reagent | Base | Solvent | Temperature | Product | Yield (%) | Reference |

| Pd(OAc)₂/PPh₃ | Et₃N | DMF | 110 °C | 1,1-Dioxido-1,2-benzisothiazoline-3-acetic acid derivative | High | nih.gov |

| Pd₂(dba)₃·CHCl₃ | Et₃N | DMF | 110 °C | 1,1-Dioxido-1,2-benzisothiazoline-3-acetic acid derivative | High | nih.gov |

Applications in Advanced Organic Synthesis and Heterocyclic Chemistry

Role as a Precursor for Nitrogen-Containing Heterocycles

The compound is a valuable starting point for constructing various heterocyclic systems. The methanesulfonamide (B31651) group serves as a robust protecting group for the nitrogen atom, while the ortho-bromobenzyl moiety acts as an electrophilic partner in intramolecular cyclization reactions, most notably those catalyzed by transition metals.

While sulfonamides derived from 2-haloanilines are known precursors for indole (B1671886) synthesis through palladium-catalyzed reactions with terminal acetylenes, a direct, documented method for the synthesis of indole derivatives starting from N-(2-bromobenzyl)methanesulfonamide is not prominently featured in the reviewed scientific literature. The existing methods typically involve precursors where the nitrogen atom is directly attached to the bromo-substituted aromatic ring, rather than being separated by a methylene (B1212753) bridge as in this compound.

A significant application of this compound derivatives is in the synthesis of 6,7-dihydro-5H-dibenz[c,e]azepines. These seven-membered cyclic amines contain a biaryl bridge and are important scaffolds in medicinal chemistry and asymmetric catalysis. The synthesis is achieved through a palladium-catalyzed intramolecular direct arylation reaction.

In this synthetic approach, this compound is first N-alkylated with a 1-arylalkyl group. This resulting precursor, an N-(2-bromobenzyl)-N-(1-arylalkyl)methanesulfonamide, undergoes an intramolecular C-H arylation to form the dibenz[c,e]azepine ring system. This ring-closing reaction creates a complex molecular architecture that can feature both central and axial chirality. The reaction proceeds with high diastereoselectivity, a phenomenon attributed to the strain effects induced by the trigonalization of the sulfonamide nitrogen atom during the cyclization process.

The robustness of this method allows for the synthesis of various substituted dibenz[c,e]azepines, which are valuable as chiral ligands and have potential applications as molecular switches.

Table 1: Palladium-Catalyzed Synthesis of Dibenz[c,e]azepine Derivatives This table presents representative conditions for the intramolecular direct arylation leading to the dibenz[c,e]azepine core.

| Precursor | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Ref |

| N-(2-bromobenzyl)-N-(1-phenylethyl)methanesulfonamide | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 110 | High | |

| N-(2-bromobenzyl)-N-(1-(o-tolyl)ethyl)methanesulfonamide | Pd(OAc)₂ / P(o-tol)₃ | Cs₂CO₃ / Pivalic Acid | Dioxane | 100 | Good |

Beyond the well-established synthesis of dibenz[c,e]azepines, the use of this compound as a direct precursor for other distinct polycyclic or spirocyclic scaffolds is not widely documented in the surveyed literature. While the synthesis of spirocyclic and other complex polycyclic systems is a significant area of organic chemistry, specific routes originating directly from this compound have not been identified.

Utilization in the Design and Construction of Complex Molecular Architectures

This compound is instrumental in building complex molecular architectures, primarily through its role in synthesizing stereochemically rich dibenz[c,e]azepines. These molecules are not merely heterocyclic rings but are sophisticated three-dimensional structures possessing unique stereochemical properties.

The synthesis of these azepines from derivatives of this compound can establish both a stereogenic center (at the carbon adjacent to the nitrogen) and a stereogenic biaryl axis. This "centre-to-axial chirality transfer" is a powerful concept in stereocontrolled synthesis, allowing the configuration of a single stereocenter to dictate the axial chirality of the entire biaryl system. The resulting enantioenriched dibenz[c,e]azepines have been used as chiral ligands in asymmetric hydrogenation reactions, demonstrating excellent enantiocontrol. This highlights how a relatively simple starting material like this compound can be elaborated into a functionally complex and synthetically useful molecular architecture.

Integration into Cascade and Multicomponent Reactions for Chemical Diversity

Cascade and multicomponent reactions are highly efficient strategies for rapidly building molecular complexity and generating libraries of diverse compounds from simple starting materials. While this compound is itself synthesized from simpler precursors like 2-bromobenzylamine (B1296416) and methanesulfonyl chloride, its direct integration as a key reactant in a documented cascade or multicomponent reaction to generate chemical diversity has not been found in the reviewed literature. The development of such a reaction would represent a novel extension of this compound's utility in synthetic chemistry.

Theoretical and Computational Chemistry Studies of N 2 Bromobenzyl Methanesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, enabling the detailed examination of molecular systems. These calculations are broadly categorized into methods like Density Functional Theory (DFT) and ab initio approaches, each offering unique advantages for structural and electronic characterization.

Density Functional Theory (DFT) has become a popular and effective method for assessing the structural and spectral properties of organic molecules. irjweb.com It is widely used for the optimization of a broad range of organic systems, including sulfonamide derivatives. researchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to predict the most stable, minimum-energy geometry of a molecule. irjweb.comresearchgate.net

For N-(2-bromobenzyl)methanesulfonamide, a DFT study would begin by optimizing the molecular structure to determine key geometric parameters. This process yields precise information on bond lengths (the distance between the nuclei of two bonded atoms), bond angles, and dihedral (torsion) angles that define the three-dimensional shape of the molecule. irjweb.com For example, studies on similar sulfonamides have used DFT to compare calculated structures with experimental X-ray diffraction data, often finding a high degree of correlation. dntb.gov.ua The optimized structure provides a foundation for all further computational analysis, including the calculation of electronic properties, vibrational frequencies (for IR and Raman spectra), and reactivity descriptors. irjweb.comresearchgate.net

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics, without the use of experimental data for parameterization. uzh.ch These methods, which combine classical molecular dynamics with on-the-fly electronic structure calculations, allow for the analysis of existing processes and the prediction of further chemical features. uzh.ch

Through ab initio molecular dynamics (AIMD) simulations, a wide range of molecular properties for this compound can be predicted. uzh.ch These simulations can provide thermodynamic information about reactions, transition states, and the dipole moments of molecules in the condensed phase. uzh.ch Furthermore, AIMD can be used to predict various spectra, including IR, Raman, and NMR, by simulating the dynamic behavior of the molecule. uzh.ch While computationally more demanding than DFT, ab initio methods can offer higher accuracy and are crucial for benchmarking other computational techniques. nih.gov The development of artificial intelligence and machine learning is rapidly enhancing the capability and speed of these methods, making them applicable to increasingly complex biomolecular systems. nih.gov

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. Computational methods provide detailed insights into the distribution of electrons within a molecule through various analytical tools.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netphyschemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that characterizes the kinetic stability and reactivity of a molecule. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data for a Sulfonamide Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.57 |

| ELUMO | -1.23 |

| Energy Gap (ΔE) | 5.34 |

Note: Data is representative of values calculated for similar aromatic sulfonamide structures using DFT methods.

The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive behavior. researchgate.netias.ac.in It helps in identifying the regions of a molecule that are susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. researchgate.net

The MEPS is color-coded to represent different potential values. Typically, regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack, are colored red. researchgate.net Regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack, are colored blue. researchgate.net Green and yellow areas represent intermediate or near-zero potential. researchgate.net For this compound, a MEPS analysis would likely show negative potential (red/yellow) around the electronegative oxygen atoms of the sulfonyl group and the bromine atom, indicating these are sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms, particularly the N-H proton of the sulfonamide group, identifying it as a site for nucleophilic attack.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that correspond to the familiar Lewis structure elements of bonds, lone pairs, and core orbitals. uni-muenchen.de This method provides a detailed understanding of intramolecular bonding, charge delocalization, and hyperconjugative interactions. researchgate.netscienceacademique.com

Table 2: Representative Second-Order Perturbation Analysis from NBO for a Related Structure

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) | σ* (S-N) | 5.89 |

| LP (N) | σ* (C-H) | 8.13 |

| π (C-C)ring | π* (C-C)ring | 21.50 |

Note: Data is representative and illustrates the types of interactions and stabilization energies found in molecules with similar functional groups. LP denotes a lone pair orbital.

Mechanistic Elucidation through Computational Modeling

Computational chemistry provides essential methodologies for understanding the dynamic and energetic aspects of chemical reactions involving this compound. These approaches allow for the detailed exploration of reaction pathways and conformational landscapes that are often difficult to observe experimentally.

Transition State Analysis and Reaction Energetics

Transition state calculations are fundamental in computational chemistry for elucidating reaction mechanisms, predicting the feasibility of synthetic routes, and understanding the thermodynamic and kinetic parameters of a reaction. e3s-conferences.org By modeling the energy profile of a reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate—which provides critical information about the reaction's kinetics. e3s-conferences.org

For instance, in reactions analogous to the Buchwald-Hartwig coupling, which could be used to form new bonds at the bromine-substituted carbon of this compound, computational studies can determine the energetics of key steps like oxidative addition. A study on the related compound N-(2-Bromobenzylidene)methanesulfonamide in a catalytic cycle provided energy values for a computed palladium complex, which are crucial for understanding the reaction's progress. rsc.org The calculation of Zero-Point Energy (ZPE) corrected energies and Gibbs Free Energies helps in constructing a precise energy landscape for the catalytic cycle. rsc.org

Table 1: Calculated Energies for a Reaction Intermediate Complex

| Parameter | Energy (Hartrees) |

|---|---|

| ZPE Corrected Energy | -2555.967936 |

| Gibbs Free Energy | -2556.042654 |

Data sourced from a computational study on a related palladium complex involved in a catalytic cycle. rsc.org

This data is instrumental in comparing different potential pathways and identifying the most energetically favorable route, thereby guiding the design of more efficient synthetic methods. e3s-conferences.org

Molecular Mechanics Calculations for Conformational Analysis and Strain Effects

Molecular mechanics is a computational method that models molecules as a collection of atoms held together by springs (bonds). It is particularly effective for analyzing the conformations of flexible molecules and quantifying the steric and strain effects that influence their three-dimensional shape.

For derivatives of this compound, molecular mechanics calculations are invaluable for predicting stable conformations and understanding the energetic penalties associated with bond rotations. researchgate.net The sulfonamide group, for example, tends to adopt a staggered conformation around the S-N bond to minimize steric hindrance with the adjacent aromatic ring.

A significant application of these calculations is in predicting the stereochemical outcome of reactions. In the synthesis of dibenz[c,e]azepines from N-(2-bromobenzyl)-1-phenylmethanamine derivatives, a process involving intramolecular arylation, molecular mechanics calculations predicted that the ring closure would proceed with high atropodiastereoselectivity. researchgate.net This selectivity was attributed to the strain effects induced by the planarization of the nitrogen atom in the transition state. researchgate.net Such predictive power is crucial for designing stereoselective syntheses of complex molecular architectures derived from this compound.

Investigation of Noncovalent Interactions

Noncovalent interactions are critical in determining the solid-state structure, crystal packing, and biological activity of this compound. Computational methods provide a detailed picture of these subtle but determinative forces.

Hydrogen Bonding Networks

The this compound molecule contains both hydrogen bond donors (the N-H group) and acceptors (the sulfonyl oxygens), making it highly susceptible to forming hydrogen bonds. researchgate.net These interactions are crucial in dictating the supramolecular assembly in the solid state. researchgate.net

Halogen Bonding Interactions

The bromine atom on the benzyl (B1604629) ring of this compound is capable of participating in halogen bonding. This is a noncovalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as an oxygen or nitrogen atom on an adjacent molecule. researchgate.net

The strength of this interaction is influenced by substituents on the aromatic ring. researchgate.net In this compound, the bromine atom can act as a halogen bond donor, potentially forming Br···O or Br···N interactions with the sulfonyl group or other nucleophilic sites of neighboring molecules. These interactions, though often weaker than hydrogen bonds, can play a significant role in directing crystal packing and can be a key factor in the molecule's ability to bind to biological targets like enzymes or receptors.

Hirshfeld Surface Analysis for Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com By mapping properties onto this unique molecular surface, one can gain a detailed understanding of the crystal packing environment. The surface is generated based on the electron distribution of the molecule within the crystal. mdpi.com

For this compound, a Hirshfeld analysis would partition the crystal packing into contributions from different types of intermolecular contacts. The analysis generates two-dimensional "fingerprint plots" that summarize these interactions quantitatively. nih.govntu.edu.sg

Table 2: Predicted Major Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Predicted Contribution | Description |

|---|---|---|

| H···H | High | Represents the most abundant contacts, typical for organic molecules. nih.govmdpi.com |

| O···H/H···O | Significant | Corresponds to the N-H···O and C-H···O hydrogen bonds. ntu.edu.sg |

| C···H/H···C | Significant | Arises from interactions involving the aromatic rings. dntb.gov.ua |

| Br···H/H···Br | Moderate | Indicates contacts involving the bromine atom. |

| N···H/H···N | Low | Relates to close contacts involving the nitrogen atom. mdpi.com |

Predictions are based on typical findings for similar organic molecules in the literature. nih.govmdpi.comntu.edu.sgdntb.gov.ua

The d(norm) surface, a key feature of the analysis, highlights regions of close intermolecular contact, with red spots indicating interactions that are shorter than the van der Waals radii, such as strong hydrogen bonds. nih.gov This detailed analysis provides a comprehensive picture of the forces governing the supramolecular architecture of this compound in its crystalline form.

Molecular Dynamics Simulations for Interfacial Interactions

Following a comprehensive search of scientific literature and chemical databases, no specific studies detailing the molecular dynamics simulations of this compound for the analysis of its interfacial interactions have been publicly reported. While computational methods, including molecular dynamics simulations, are widely used to investigate the behavior of molecules at interfaces, research focusing explicitly on this compound in this context is not available in the reviewed sources.

General computational studies on related sulfonamide-containing molecules exist, which explore their interactions with various surfaces and biological targets. These studies often employ techniques like density functional theory (DFT) and molecular docking to understand binding affinities and reaction mechanisms. However, dedicated molecular dynamics simulations that would provide detailed insights into the dynamic behavior and specific interfacial interactions of this compound, such as its orientation, conformation, and interaction energies at a solid-liquid or liquid-vapor interface, have not been published.

Therefore, a detailed discussion, including research findings and data tables on the molecular dynamics simulations for interfacial interactions of this compound, cannot be provided at this time due to the absence of specific research in this area.

Advanced Spectroscopic Characterization Techniques for N 2 Bromobenzyl Methanesulfonamide

Mass Spectrometry (MS)

Fragmentation Pattern Analysis for Structural Determination

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. neu.edu.tr When N-(2-bromobenzyl)methanesulfonamide is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI), to form a molecular ion (M⁺). chemguide.co.uk This molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic pieces. chemguide.co.uk The analysis of this fragmentation pattern is fundamental for structural elucidation.

The presence of a bromine atom is readily identified by a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in the molecular ion appearing as two peaks of almost equal intensity: the M⁺ peak and an M+2 peak. neu.edu.tr

The fragmentation of this compound is expected to proceed through several key pathways. The bond between the benzyl (B1604629) group and the nitrogen atom is a likely point of cleavage, as is the sulfur-nitrogen bond.

Expected Fragmentation Pathways:

Loss of a methanesulfonyl radical: Cleavage of the N-S bond can lead to the formation of a [M - SO₂CH₃]⁺ fragment.

Loss of a bromine atom: The C-Br bond can break to form a [M - Br]⁺ fragment.

Formation of the benzyl/tropylium (B1234903) cation: A common fragmentation pathway for benzyl compounds is the formation of the C₇H₇⁺ ion (m/z 91), which may be the benzyl cation or rearrange to the more stable tropylium ion. This would arise from cleavage of the bond between the methylene (B1212753) group and the nitrogen atom.

Cleavage of the benzyl group: The primary cleavage can occur at the benzylic C-N bond, leading to the formation of the 2-bromobenzyl cation (C₇H₆Br⁺).

A summary of predicted key fragments for this compound in mass spectrometry is presented below.

| Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Notes |

| Molecular Ion [M]⁺ | [C₈H₁₀BrNO₂S]⁺ | 263 | 265 | Exhibits characteristic M+2 peak for bromine. |

| [M - CH₃]⁺ | [C₇H₇BrNO₂S]⁺ | 248 | 250 | Loss of a methyl radical from the sulfonyl group. |

| [M - SO₂CH₃]⁺ | [C₇H₇BrN]⁺ | 184 | 186 | Loss of the methanesulfonyl radical. |

| [M - Br]⁺ | [C₈H₁₀NO₂S]⁺ | 184 | - | Loss of a bromine radical. |

| [C₇H₆Br]⁺ | 2-bromobenzyl cation | 170 | 172 | Formed by cleavage of the benzylic C-N bond. |

| [C₇H₇]⁺ | Tropylium/benzyl cation | 91 | 91 | A common and often stable fragment in benzyl compounds. |

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction for Solid-State Molecular Structure and Crystal Packing

Single crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional molecular structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the conformation of the molecule. Furthermore, it reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing, which is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions. bohrium.com

While the specific crystal structure of this compound is not publicly documented, analysis of closely related compounds allows for a well-founded prediction of its structural characteristics. For instance, sulfonamides are known to act as effective hydrogen bond donors (via the N-H group) and acceptors (via the sulfonyl oxygens). researchgate.net This capability frequently leads to the formation of supramolecular structures, such as dimers or chain motifs, through N-H···O hydrogen bonds in the solid state. researchgate.net

The crystal structure of a similar compound, (2-bromobenzyl)((1-bromonaphthalen-2-yl)methyl)sulfane, has been determined, providing a reference for the behavior of the 2-bromobenzyl moiety. doaj.org The analysis of this compound would similarly provide definitive data on its molecular geometry and the intermolecular interactions that dictate its packing arrangement.

Below are the crystallographic data for an analogous compound, (2-bromobenzyl)((1-bromonaphthalen-2-yl)methyl)sulfane. doaj.org

| Parameter | Value |

| Chemical Formula | C₁₈H₁₄Br₂S |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.1658(10) |

| b (Å) | 7.6868(11) |

| c (Å) | 14.971(2) |

| α (°) | 76.328(3) |

| β (°) | 84.313(3) |

| γ (°) | 81.952(3) |

| Volume (ų) | 791.51(19) |

| Z | 2 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The moieties responsible for light absorption are known as chromophores. msu.edu

The primary chromophore in this compound is the substituted benzene (B151609) ring. Aromatic systems exhibit characteristic absorption bands arising from π → π* electronic transitions. Benzene itself shows a very strong absorption band near 180 nm, a moderately strong band around 200 nm, and a series of weaker, structured bands near 254 nm. msu.edu The presence of substituents on the benzene ring, such as the bromine atom and the methanesulfonamidomethyl group, can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption bands. Related aromatic sulfonamides are known to exhibit π→π* transitions in the 270 nm region.

The expected UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) would therefore feature absorptions characteristic of a substituted benzene ring.

| Transition Type | Expected Wavelength (λmax) Range | Chromophore |

| π → π | ~200-220 nm | Substituted Benzene Ring |

| π → π | ~250-280 nm | Substituted Benzene Ring (B-band) |

Chromatographic Methods for Analytical Purity and Separation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically most effective for purity assessment and analytical determination. srce.hr In RP-HPLC, the stationary phase is nonpolar (e.g., C8 or C18 alkyl-bonded silica), while the mobile phase is a more polar solvent mixture. srce.hr

A typical method would involve injecting a solution of the compound onto the column and eluting it with a gradient or isocratic mobile phase, commonly a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.govsemanticscholar.org Detection is often accomplished using a UV detector set to a wavelength where the analyte absorbs strongly, such as near the λmax identified by UV-Vis spectroscopy (e.g., 230 nm or 254 nm). semanticscholar.org The retention time of the compound is a characteristic feature under specific chromatographic conditions, while the peak area is proportional to its concentration. semanticscholar.org This method is invaluable for determining the purity of synthesized this compound and for quantifying it in various matrices.

The table below outlines typical parameters for an RP-HPLC method suitable for analyzing this compound, based on methods for similar brominated and sulfonamide-containing compounds. nih.govsemanticscholar.org

| Parameter | Typical Value / Description |

| Chromatographic Mode | Reversed-Phase (RP) |

| Stationary Phase (Column) | Octadecylsilane (C18) or Octylsilane (C8) bonded silica (B1680970), e.g., 250 mm x 4.6 mm, 5 µm particle size. semanticscholar.org |

| Mobile Phase | Isocratic or gradient mixture of Methanol/Water or Acetonitrile/Water. nih.govsemanticscholar.org Example: Methanol:Water (70:30, v/v). semanticscholar.org |

| Flow Rate | 1.0 mL/min. semanticscholar.org |

| Detection | UV-Vis Diode Array Detector (DAD) set at a suitable wavelength, e.g., 230 nm. semanticscholar.org |

| Column Temperature | Ambient or controlled, e.g., 30 °C. google.com |

| Injection Volume | 10-20 µL. google.com |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique used for monitoring the progress of chemical reactions, identifying compounds, and checking the purity of a sample. amazonaws.comgoogle.com For this compound, TLC would be performed on a plate coated with a stationary phase, typically silica gel 60 F254. rsc.org

A small spot of the sample solution is applied to the baseline of the plate, which is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (eluent). The eluent, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), ascends the plate by capillary action. rsc.org Separation occurs based on the differential partitioning of the compound between the stationary and mobile phases.

After development, the plate is dried and the separated spots are visualized. Since the benzene ring in the compound is UV-active, visualization is readily achieved by exposing the plate to UV light at 254 nm, where the compound will appear as a dark spot against a fluorescent green background. The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound and TLC system. For a related compound, an Rf of 0.70 was observed using a hexane:ethyl acetate (3:1) system. rsc.org

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 pre-coated plates. rsc.org |

| Mobile Phase (Eluent) | A mixture of nonpolar and polar solvents, e.g., Hexane:Ethyl Acetate (3:1, v/v). rsc.org |

| Application | Monitoring reaction progress, assessing purity. amazonaws.com |

| Visualization | UV lamp at 254 nm. |

| Quantification | Retention Factor (Rf). |

Future Research Directions and Emerging Trends in N 2 Bromobenzyl Methanesulfonamide Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The development of new and sustainable methods for synthesizing N-(2-bromobenzyl)methanesulfonamide and its derivatives is a key area of future research. Traditional synthetic routes often involve harsh reaction conditions or the use of toxic reagents. idw-online.de Modern synthetic chemistry is increasingly focused on "green" and sustainable practices, aiming to reduce waste and environmental impact. soci.orgmdpi.com

One promising avenue is the use of more environmentally benign solvents and catalysts. asianpubs.org For instance, manganese-catalyzed N-alkylation of sulfonamides using alcohols offers a greener alternative to traditional methods. acs.org This "borrowing hydrogen" approach allows for the use of readily available and less toxic starting materials. acs.org Another area of interest is the development of one-pot synthesis protocols, which can significantly improve efficiency by reducing the number of purification steps. dntb.gov.ua For example, a one-pot synthesis of (E)-1-(1H-Benzo[d]imidazol-2-yl)-3-(dimethylamino)prop-2-en-1-one has been successfully developed. dntb.gov.ua

Furthermore, the exploration of catalyst-free reactions represents a significant step towards sustainability. idw-online.de Researchers have developed procedures where an in-situ-formed organoautocatalyst drives the reaction, eliminating the need for external catalysts. idw-online.de This not only reduces costs but also minimizes toxic waste. idw-online.de The development of such methodologies for the synthesis of this compound and its derivatives will be a major focus in the coming years.

| Starting Materials | Reagents/Catalysts | Product | Key Features |

| 2-Iodoaniline, Methanesulfonyl chloride | Triethylamine (B128534) | N-(2-iodophenyl)methanesulfonamide | Direct amination method. |

| Aryl/methane (B114726) sulphonyl chloride, 4-aminoacetophenone | Triethylamine | N-(4-acetylphenyl)benzenesulfonamide | Reflux in ethanol (B145695). researchgate.net |

| p-Toluenesulfonamide, 2-Methylbenzyl alcohol | Mn(I) PNP pincer precatalyst | 2-Methyl-N-(2-methylbenzyl)benzenesulfonamide | Manganese-catalyzed N-alkylation. acs.org |

| 2-Amino-4-methylpyridine | Acetylating agents, DPPA, Hydrobromic acid | 2-Amino-4-bromopyridine | Multi-step synthesis with high yield. google.com |

Advances in Asymmetric Synthesis and Stereoselective Transformations

The synthesis of chiral molecules is of paramount importance in medicinal chemistry, as the biological activity of a compound is often dependent on its stereochemistry. mdpi.comresearchgate.net Future research will undoubtedly focus on developing new asymmetric methods for the synthesis of derivatives of this compound.

One key area of development is the use of chiral catalysts, such as chiral phosphoric acids and N-heterocyclic carbenes (NHCs), to control the stereochemical outcome of reactions. researchgate.netnih.gov For example, chiral phosphoric acid has been used to catalyze the asymmetric intramolecular [3+2] cycloaddition of (hetero)biaryl aldehydes to construct atroposelective bridged biaryls. researchgate.net Similarly, chiral NHCs have been employed in the enantioselective sulfonylation of 2-(substituted acryloyl)benzaldehydes. nih.gov

Another important strategy is the use of chiral auxiliaries. For instance, chiral Ni(II) complexes have been utilized in the asymmetric synthesis of fluorinated amino acids, where the chiral ligand on the metal center directs the stereoselective alkylation. beilstein-journals.org The development of novel chiral ligands and catalysts will be crucial for advancing the asymmetric synthesis of complex molecules derived from this compound.

| Reaction Type | Catalyst/Reagent | Product Type | Key Features |

| Intramolecular Direct Arylation | Pd-catalysed | Dibenz[c,e]azepines | Atroposelective formation with centre-axis chirality transfer. researchgate.net |

| [2+2] Cycloaddition | Boron Lewis acid | Aminocyclobutenes | Stereoselective synthesis of highly substituted aminocyclobutane monoesters. epfl.ch |

| Asymmetric Dihydroxylation | AD-mix-β / AD-mix-α | Chiral Triols | Synthesis of spirocyclic 2-benzopyrans. mdpi.com |

| Asymmetric Epoxidation | Chiral Phosphoric Acid | Chiral AEA | Introduction of chirality to alkenyl aza-heteroarenes. mdpi.com |

Exploration of Undiscovered Reaction Pathways and Reactivity Patterns

This compound possesses multiple reactive sites, including the bromo-substituted aromatic ring, the sulfonamide nitrogen, and the methylene (B1212753) group, making it a versatile substrate for exploring new reaction pathways. vulcanchem.com Understanding the reactivity of this compound is crucial for designing novel synthetic strategies. bath.ac.uk

Future research will likely focus on uncovering new transformations that this molecule can undergo. For example, palladium-catalyzed intramolecular C-arylation of related sulfonamides has been shown to produce five- and six-membered benzannelated sultams. researchgate.net In some cases, unexpected rearrangements can occur, leading to the formation of novel heterocyclic systems, such as 2,3-diarylindoles. researchgate.net

The study of reaction mechanisms will also be a key area of investigation. For instance, mechanistic studies of some coupling reactions have suggested the possibility of an unprecedented Friedel–Crafts-type reaction pathway. lookchem.com A deeper understanding of these mechanisms will enable chemists to predict and control the outcomes of reactions involving this compound and its derivatives, opening up new avenues for the synthesis of complex molecules.

| Reaction Type | Catalyst/Conditions | Product Type | Noteworthy Observations |

| Intramolecular C-arylation | Palladium catalysis | Benzannelated sultams | Unexpected formation of a 2,3-diarylindole in one case. researchgate.net |

| Palladium-Catalyzed Cross-Coupling | Pd(OAc)2, rac-BINAP, Base | Six-membered heterocycles | α-arylation of sulfoximine (B86345) methyl groups. researchgate.net |

| Reaction with Terminal Acetylenes | Dichlorobis(triphenylphosphine)palladium(II) | Indole (B1671886) derivatives | Copper-free Sonogashira-type reaction. researchgate.net |

Integration of Computational Design with Experimental Synthesis

The synergy between computational chemistry and experimental synthesis is becoming increasingly important in modern drug discovery and materials science. researchgate.netnih.gov Computational tools can be used to predict the properties and reactivity of molecules, guiding the design of new synthetic targets and reaction conditions. researchgate.netnih.gov

In the context of this compound chemistry, computational methods can be employed to:

Predict Reactivity: Density Functional Theory (DFT) calculations can be used to understand the electronic structure and reactivity of this compound and its derivatives. researchgate.net This can help in predicting the most likely sites for reaction and the activation energies for different reaction pathways. nih.gov

Design Novel Catalysts: Computational modeling can aid in the design of new catalysts with improved activity and selectivity for specific transformations.

Simulate Reaction Mechanisms: Molecular dynamics simulations can be used to explore the detailed steps of a reaction, providing insights that are often difficult to obtain through experimental studies alone. nih.gov

The integration of these computational approaches with experimental work will accelerate the discovery of new reactions and the development of more efficient synthetic routes. For example, computational studies have been used to explain the in vitro results of carbonic anhydrase inhibitors and to guide the design of more potent compounds. nih.gov

| Computational Method | Application | Insights Gained | Reference |

| Molecular Mechanics Calculations | Predicting atropodiastereoselectivity | Strain effects induced by trigonalisation of the nitrogen atom. | researchgate.net |

| Density Functional Theory (DFT) | Investigating electronic properties and reactivity | Understanding HOMO-LUMO gaps and their relation to biological activity. | researchgate.net |

| Hartree-Fock (HF) Calculations | Studying HOMO and LUMO behavior and vibrational features | Understanding the adsorption orientation of molecules on nanoparticles. | nih.gov |

| Network Analysis Tools | Mapping surface reaction pathways | Discovering new, energetically favorable pathways for catalytic reactions. | nih.gov |

Application in Flow Chemistry and Green Chemistry Initiatives

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. mdpi.comsioc-journal.cn The application of flow chemistry to the synthesis of this compound and its derivatives is a promising area for future research.

Flow reactors can be used to perform reactions that are difficult or hazardous to carry out in batch, such as those involving highly reactive intermediates or exothermic processes. beilstein-journals.org For example, flow chemistry has been successfully employed for the intramolecular cross-coupling of 1-(2-bromobenzyl)-5-(2-bromophenyl)pyrrolidin-2-one using a supported palladium catalyst. researchgate.net

The integration of flow chemistry with green chemistry principles can lead to highly efficient and sustainable synthetic processes. beilstein-journals.org This includes the use of immobilized catalysts that can be easily recovered and reused, and the ability to perform multi-step syntheses in a continuous fashion, minimizing waste and energy consumption. mdpi.comsioc-journal.cn As the demand for greener and more efficient manufacturing processes grows, the application of flow chemistry in the synthesis of fine chemicals and pharmaceuticals, including those derived from this compound, is expected to increase significantly. soci.orgvapourtec.comrsc.org

| Flow Chemistry Application | Key Advantage | Example | Reference |

| Intramolecular cross-coupling | Use of commercially available supported Pd catalysts. | Synthesis of 4b,5,6,9-tetrahydro-7H-dibenzo[c,e]pyrrolo[1,2-a]azepin-7-one. | researchgate.net |

| Generation of unstable diazo species | Use of a cheap, recyclable, and less toxic oxidant (MnO2). | Further use in C-C bond forming reactions. | beilstein-journals.org |

| Multi-step synthesis | Telescoped reaction sequences with addition of new reagents or catalysts. | Bromine-lithium exchange reaction with o-bromotoluene. | mdpi.com |

Q & A

Basic: What are the key considerations for synthesizing N-(2-bromobenzyl)methanesulfonamide, and how can reaction yields be optimized?

Methodological Answer:

Synthesis typically involves coupling 2-bromobenzylamine with methanesulfonyl chloride under basic conditions. Critical parameters include:

- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) is preferred due to their ability to dissolve both reactants and stabilize intermediates .

- Temperature control : Reactions are performed at 0–5°C to minimize side reactions (e.g., sulfonamide hydrolysis) .

- Stoichiometry : A 1:1.2 molar ratio of 2-bromobenzylamine to methanesulfonyl chloride ensures complete conversion, with excess sulfonyl chloride neutralized using triethylamine .

Yield optimization requires purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Basic: How can researchers confirm the structural identity of this compound?

Methodological Answer:

Use a combination of spectroscopic and crystallographic techniques:

- NMR : H and C NMR should show characteristic signals: a singlet for the sulfonamide S–O group (~3.3 ppm in H) and aromatic protons (7.2–7.8 ppm) .

- X-ray crystallography : Resolve the crystal structure to confirm bond angles and spatial arrangement. For example, the C–Br bond length typically measures ~1.89 Å, consistent with aryl bromides .

- Mass spectrometry : High-resolution ESI-MS should match the molecular ion [M+H] at m/z 292.98 (CHBrNOS) .

Advanced: How do electronic effects of the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

The bromine atom at the ortho position acts as both an electron-withdrawing group and a directing group:

- Suzuki coupling : Bromine facilitates palladium-catalyzed cross-coupling with aryl boronic acids. Optimize using Pd(PPh) (5 mol%) in a 1:3 DMF/HO mixture at 80°C for 12 hours .

- Electronic effects : Bromine’s inductive effect increases the electrophilicity of the benzene ring, enhancing reactivity toward nucleophilic aromatic substitution. However, steric hindrance at the ortho position may reduce yields compared to para-substituted analogs .

Advanced: What computational approaches are suitable for predicting the biological activity of this compound derivatives?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron transfer behavior. For example, HOMO localization on the sulfonamide group indicates potential interactions with enzyme active sites .

- Molecular docking : Simulate binding to target proteins (e.g., carbonic anhydrase) using AutoDock Vina. Adjust force fields to account for bromine’s van der Waals radius (~1.85 Å) .

- QSAR modeling : Correlate substituent effects (e.g., halogen size, sulfonamide pKa) with antibacterial activity using descriptors like logP and polar surface area .

Advanced: How can researchers resolve contradictions in reported biological activities of sulfonamide analogs?

Methodological Answer:

Contradictions often arise from variations in assay conditions or substituent effects. Strategies include:

- Standardized assays : Re-evaluate activity under controlled conditions (e.g., fixed pH 7.4 for enzyme inhibition assays) .

- Structure-activity relationship (SAR) studies : Compare this compound with analogs (e.g., chloro or fluoro derivatives) to isolate the bromine effect .

- Meta-analysis : Aggregate data from crystallographic (e.g., PDB entries) and kinetic studies to identify trends in binding affinity .

Advanced: What challenges arise in characterizing the regioselectivity of this compound in multi-step syntheses?

Methodological Answer:

Regioselectivity issues occur during alkylation or aryl substitution due to competing reactive sites:

- Monitoring intermediates : Use LC-MS to track reaction progress and identify byproducts .

- Steric vs. electronic control : In alkylation, bulky groups at the ortho position favor para substitution. For example, bromine’s steric bulk may direct electrophiles to the meta position in certain conditions .

- Crystallographic validation : Resolve intermediates to confirm regiochemical outcomes .

Basic: What analytical techniques are critical for assessing the purity of this compound?

Methodological Answer:

- HPLC : Use a C18 column (acetonitrile/water mobile phase) with UV detection at 254 nm to quantify purity (>98%) .

- Melting point analysis : Compare observed mp (e.g., 135–137°C) with literature values to detect impurities .

- Elemental analysis : Ensure %C, %H, and %N match theoretical values (C: 33.01%, H: 3.11%, N: 4.81%) .

Advanced: How does the crystal packing of this compound influence its physicochemical properties?

Methodological Answer:

Crystallographic studies reveal:

- Hydrogen bonding : Sulfonamide S=O groups form intermolecular H-bonds (2.8–3.2 Å), enhancing thermal stability .

- Packing motifs : Bromine participates in halogen bonding (C–Br···O=S), affecting solubility in polar solvents .

- Thermogravimetric analysis (TGA) : Decomposition above 200°C correlates with disrupted H-bond networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.